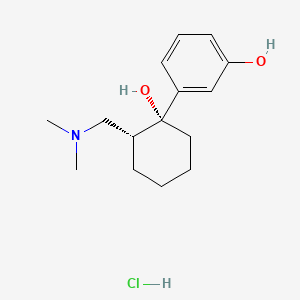

O-Desmethyl Tramadol Hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of O-Desmethyltramadol hydrochloride involves the demethylation of tramadol, highlighting its importance as a metabolite in the drug's metabolic pathway. Research has focused on understanding its synthesis both in vivo and in vitro to better comprehend its pharmacokinetic behaviors and therapeutic implications.

Molecular Structure Analysis

Comprehensive quantum chemical and spectroscopic investigations have been conducted on O-Desmethyltramadol hydrochloride, including FTIR, FT-Raman, 1H, and 13C NMR studies. These studies provide insights into the compound's molecular structure, optimizing bond lengths and angles, and compare experimental wavenumbers with scaled vibrational frequencies determined by DFT methods. Understanding the molecular structure is crucial for elucidating the compound's chemical and pharmacological properties (Arjunan et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of O-Desmethyltramadol hydrochloride are significantly influenced by its structure. Studies utilizing spectroscopic methods have allowed for the detailed examination of its chemical behavior, including the investigation of intramolecular charge transfer and the distribution of electron density across the molecule, which are pivotal for understanding its interaction with biological targets.

Physical Properties Analysis

The physical properties of O-Desmethyltramadol hydrochloride, such as its solubility, melting point, and crystal structure, are essential for its formulation and delivery in a clinical setting. Spectroscopic analyses provide valuable data for optimizing these properties for therapeutic use.

Chemical Properties Analysis

O-Desmethyltramadol hydrochloride's chemical properties, including its acidity, basicity, and reactivity with other substances, are central to its pharmacological activity and safety profile. The electronic properties, such as HOMO and LUMO energies, offer insights into its reactivity and interactions with biological molecules, contributing to its analgesic effects.

For more in-depth insights and detailed information on O-Desmethyl Tramadol Hydrochloride, the following reference provides a comprehensive overview:

- Arjunan, V., Santhanam, R., Marchewka, M. K., & Mohan, S. (2014). Comprehensive quantum chemical and spectroscopic (FTIR, FT-Raman, 1H, 13C NMR) investigations of O-desmethyltramadol hydrochloride an active metabolite in tramadol--an analgesic drug. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 315-330. Link to the study.

Wissenschaftliche Forschungsanwendungen

-

Pharmacology

- Summary of Application : O-Desmethyl Tramadol Hydrochloride, also known as Desmetramadol, is an opioid analgesic and the main active metabolite of tramadol . It is used in the field of pharmacology for pain management .

- Methods of Application : Tramadol is demethylated by the liver enzyme CYP2D6 to desmetramadol, similar to codeine . Desmetramadol itself does not need to be metabolized to induce an analgesic effect, making it usable in individuals with low CYP2D6 activity .

- Results or Outcomes : Desmetramadol is a G-protein biased μ-opioid receptor full agonist . It shows comparatively far lower affinity for the δ- and κ-opioid receptors . The two enantiomers of desmetramadol show quite distinct pharmacological profiles .

-

Clinical Application

- Summary of Application : Desmetramadol is used in clinical settings for patients with cancer pain or non-cancer pain .

- Methods of Application : A study developed a simultaneous determination method for tramadol and its desmethylates in human plasma using isocratic liquid chromatography coupled to tandem mass spectrometry .

- Results or Outcomes : The plasma concentration ranges of tramadol, O-desmethylate, N-desmethylate, and N,O-didesmethylate were determined in cancer patients and non-cancer patients .

-

Forensic Analysis

- Summary of Application : O-Desmethyl Tramadol Hydrochloride can be used as a starting material in calibrators or controls for forensic analysis .

- Methods of Application : The specific methods of application in forensic analysis are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

-

Neuropathic Pain Treatment

- Summary of Application : Desmetramadol is often used to manage complex pain syndromes such as neuropathic pain .

- Methods of Application : The specific methods of application in neuropathic pain treatment are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

-

Antidepressant Properties

- Summary of Application : Desmetramadol is also an antagonist of the serotonin 5-HT 2C receptor, at pharmacologically relevant concentrations, via competitive inhibition . This suggests that the apparent anti-depressant properties of tramadol may be at least partially mediated by desmetramadol .

- Methods of Application : The specific methods of application in antidepressant properties are not detailed in the source .

- Results or Outcomes : Upon inhibition of the receptor, downstream signaling causes dopamine and norepinephrine release, and the receptor is thought to significantly regulate mood, anxiety, feeding, and reproductive behavior .

-

Chronic Pain Management

- Summary of Application : Tramadol, and by extension desmetramadol, is used to treat moderate to severe chronic pain in adults who require around-the-clock treatment of their pain for an extended period .

- Methods of Application : The specific methods of application in chronic pain management are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Safety And Hazards

Zukünftige Richtungen

There is ongoing research into the pharmacokinetics of tramadol and its metabolites, including O-Desmethyl Tramadol2. Future research may focus on the impact of genetic polymorphisms on the metabolism and efficacy of tramadol and its metabolites26.

Eigenschaften

IUPAC Name |

3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWVAWLHXDKIX-PBCQUBLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Desmethyl Tramadol Hydrochloride | |

CAS RN |

185453-02-5 | |

| Record name | O-Desmethyl tramadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYL TRAMADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

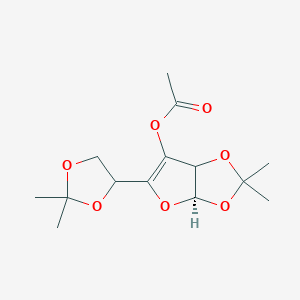

![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)